molecular formula C20H23N5O3S B2519262 N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223852-05-8

N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Katalognummer B2519262
CAS-Nummer: 1223852-05-8
Molekulargewicht: 413.5
InChI-Schlüssel: OHHUGWPWRRLVBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a complex organic molecule that may have potential biological activity due to its structural features. The presence of a thiazolo[4,5-d]pyrimidin-6(7H)-yl core suggests that it could be involved in interactions with various biological targets. The methoxybenzyl and piperidinyl groups attached to this core could modulate its pharmacokinetic and pharmacodynamic properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues were synthesized using a microwave-accelerated multi-step process . This involved the condensation of various anilines with intermediates derived from amino-methoxybenzofuran or benzothiophene precursors. Although the exact synthesis of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of multiple heterocyclic rings, including the thiazolo[4,5-d]pyrimidin-6(7H) core, which is a common feature in many biologically active compounds. The methoxybenzyl and piperidinyl substituents could influence the molecule's conformation and electronic distribution, potentially affecting its ability to bind to biological targets.

Chemical Reactions Analysis

While specific chemical reactions of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide are not provided, related compounds have shown reactivity under various conditions. For example, the synthesis of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives involved reactions such as bromination and cyclization with thiourea . These reactions are indicative of the types of chemical transformations that could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide can be inferred from related structures. Compounds with similar scaffolds typically exhibit moderate to good solubility in organic solvents and may have varying solubility in water depending on the nature of the substituents. The presence of heteroatoms such as nitrogen and sulfur in the rings suggests potential for hydrogen bonding, which could affect the compound's solubility and stability. Spectroscopic methods such as NMR, FT-IR, and mass spectrometry are commonly used to confirm the structure of such compounds .

Relevant Case Studies

There are no direct case studies provided for N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide. However, related compounds have been evaluated for their biological activity. For instance, the N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues were found to be promising dual inhibitors of CLK1 and DYRK1A kinases, which are important targets in various diseases . Similarly, the synthesized N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives were screened for antimicrobial, antifungal, and antimalarial activities . These studies suggest that the compound could also be a candidate for biological evaluation.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Therapeutic Potential

Research has focused on the synthesis of novel heterocyclic compounds derived from similar structural frameworks for their potential therapeutic applications. For instance, compounds such as (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide have been synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil. These compounds were screened for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, analgesic, and anti-inflammatory properties, showing significant potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity Against Cancer Cell Lines

Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, structurally related to the target compound, were designed, synthesized, and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. These studies revealed compounds with significant inhibitory activities, highlighting their potential as cancer therapeutics (Ding et al., 2012).

Antimicrobial and Antitubercular Activities

The synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives have been a focus of research, indicating the importance of structural features for biological activity. Such studies contribute to the understanding of how modifications in the chemical structure can enhance therapeutic potential against microbial infections (Anuse et al., 2019).

Anti-Alzheimer's Activity

Research into N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives based on the structure of donepezil, a leading drug for Alzheimer's disease, indicates potential for the development of new therapeutic agents for neurodegenerative diseases. This research underscores the importance of structural analogs in discovering new treatments (Gupta et al., 2020).

Eigenschaften

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-28-15-7-5-6-14(10-15)11-21-16(26)12-25-13-22-18-17(19(25)27)29-20(23-18)24-8-3-2-4-9-24/h5-7,10,13H,2-4,8-9,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHUGWPWRRLVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.